molecular formula C4H6O3 B3052688 2-(hydroxymethyl)prop-2-enoic acid CAS No. 4370-80-3

2-(hydroxymethyl)prop-2-enoic acid

Cat. No.: B3052688
CAS No.: 4370-80-3
M. Wt: 102.09 g/mol
InChI Key: AAMTXHVZOHPPQR-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)prop-2-enoic acid is an organic compound with the molecular formula C4H6O3 . It is characterized by a prop-2-enoic acid backbone, which is more commonly known as acrylic acid, a key monomer in polymer science . This structure features a carbon-carbon double bond (C=C) that is highly reactive and suitable for addition reactions and polymerizations, and a carboxylic acid group (-COOH) . The distinct functional feature of this molecule is the hydroxymethyl group (-CH2OH) attached to the carbon at the 2-position, which provides a site for further chemical modification and functionalization . This combination of an α,β-unsaturated carboxylic acid and a hydroxymethyl group makes this compound a valuable bifunctional intermediate in scientific research. Its primary research value lies in its potential for creating novel polymers and copolymers. The molecule can undergo radical polymerization via its double bond, common to acrylic acid derivatives, to form polymer backbones . Concurrently, the hydroxymethyl group can be used to introduce cross-linking points, attach other functional molecules, or alter the hydrophilicity of the resulting material. This can lead to the development of specialized polymers for applications in superabsorbent materials, adhesives, coatings, and textiles . Researchers are also exploring similar hydroxymethyl-substituted acids for potential applications in pharmaceutical and biological contexts, including as intermediates for compounds with anti-inflammatory or antimicrobial effects, though these areas require further investigation . Intended Use and Handling Note : This product is intended for research and laboratory use only. It is not manufactured for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care, considering the potential reactivity and corrosive nature associated with similar carboxylic acids .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hydroxymethyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6O3/c1-3(2-5)4(6)7/h5H,1-2H2,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMTXHVZOHPPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75750-58-2
Details Compound: Poly(β-hydroxymethacrylic acid)
Record name Poly(β-hydroxymethacrylic acid)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70195912
Record name Acrylic acid, 2-(hydroxymethyl)- (7CI)
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Molecular Weight

102.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4370-80-3
Record name 2-(Hydroxymethyl)-2-propenoic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Propenoic acid, 2-(hydroxymethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acrylic acid, 2-(hydroxymethyl)- (7CI)
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Record name 2-(hydroxymethyl)prop-2-enoic acid
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The Significance of Alpha,beta Unsaturated Carboxylic Acids in Organic Synthesis

Alpha,beta-unsaturated carboxylic acids are a class of organic compounds characterized by a carboxylic acid group conjugated with a carbon-carbon double bond. wikipedia.org This structural motif is of paramount importance in the field of organic synthesis for several key reasons.

Firstly, these compounds are prevalent in a wide array of biologically active natural products and pharmaceutical agents. chemistryviews.org Their inherent reactivity and stereochemical properties make them crucial intermediates in the construction of complex molecular frameworks. The conjugated system renders the molecule electrophilic at both the carbonyl carbon and the β-carbon, allowing for a variety of nucleophilic addition reactions, including conjugate additions like the Michael addition. wikipedia.org

Secondly, α,β-unsaturated carboxylic acids and their corresponding esters are fundamental monomers in polymer chemistry. google.com The presence of the double bond facilitates polymerization, leading to the formation of acrylic polymers and co-polymers with diverse properties and applications, such as superabsorbents, coatings, and adhesives. google.com For instance, polyacrylic acid is a well-known polymer used as a soil conditioner. google.com

The synthetic utility of this class of compounds has spurred the development of numerous synthetic methodologies. chemistryviews.org Traditional methods like the Wittig and Horner-Wadsworth-Emmons reactions have been widely employed, though they often generate stoichiometric amounts of byproducts. chemistryviews.org Consequently, modern research has focused on developing more atom-economical and environmentally benign catalytic methods, such as those utilizing carbon dioxide as a C1 source. chemistryviews.orgorganic-chemistry.org

Historical Context of Hydroxymethylated Alkenoic Acids in Chemical Literature

The study of hydroxymethylated alkenoic acids is intrinsically linked to the broader history of dicarboxylic acids and the drive to utilize bio-based feedstocks. A pivotal compound in this context is itaconic acid (2-methylenesuccinic acid), an unsaturated dicarboxylic acid first obtained in 1837 by the thermal decomposition of citric acid. researchgate.net Itaconic acid, which can be produced on a large scale via the fermentation of carbohydrates like glucose, has been recognized by the U.S. Department of Energy as a key bio-renewable platform chemical. nsf.govrsc.org

The chemical structure of itaconic acid, featuring a methylene (B1212753) group adjacent to a carboxylic acid, provides a direct conceptual and synthetic link to hydroxymethylated alkenoic acids. Early research into the esterification and reduction of itaconic acid laid the groundwork for accessing a variety of functionalized derivatives. google.com For example, the selective reduction of one of the carboxylic acid groups in itaconic acid or its esters can yield precursors to 2-(hydroxymethyl)prop-2-enoic acid.

The historical development in this area has been driven by the desire to create functional monomers from renewable resources that can compete with or offer superior properties to their petroleum-based counterparts. The investigation of itaconic acid and its derivatives, including hydroxymethylated forms, represents a significant trajectory in the field of green chemistry, aiming to produce valuable polymers and fine chemicals from sustainable sources. rsc.orgthegoodscentscompany.com

Overview of Research Trajectories Pertaining to 2 Hydroxymethyl Prop 2 Enoic Acid

Intramolecular and Intermolecular Reaction Pathways

The reactivity of this compound is characterized by its potential to undergo reactions involving one or more of its functional groups, leading to significant molecular transformations.

Cyclization Reactions and Ring Formation

The presence of both a hydroxyl and a carboxylic acid group within the same molecule allows for intramolecular cyclization, a common reaction pathway for hydroxy acids. researchgate.net In the case of this compound, this can lead to the formation of a five-membered lactone ring, specifically α-methylene-γ-butyrolactone. This transformation is a key route to this important class of compounds, which are found in various natural products and exhibit significant biological activity. nih.govnih.gov

The acid-catalyzed rearrangement of related structures, such as tetrahydro-3-furoic acid, can produce α-methylene-γ-butyrolactone. google.com Similarly, the intramolecular lactonization of poly(α-hydroxyacrylic acid), a polymer with repeating α-hydroxy acid units, has been studied, demonstrating the propensity for lactone ring formation. researchgate.netresearchgate.net The kinetics of this lactonization are pseudo-first-order in the pH range of 1-6, with the fraction of lactone increasing with decreasing pH. researchgate.net

An alternative route to α-methylene-γ-butyrolactone involves the conversion of γ-hydroxy-α-methylenebutyric acid, which can be formed from 4-acetoxy-2-methylenebutyric acid. google.com The synthesis of β-methyl-α-methylene-γ-butyrolactone from the biorenewable itaconic acid further highlights the importance of this structural motif. rsc.org

Table 1: Examples of Cyclization Reactions Leading to Lactone Formation

Starting MaterialProductReaction TypeReference
Tetrahydro-3-furoic acidα-Methylene-γ-butyrolactoneAcid-catalyzed rearrangement google.com
Poly(α-hydroxyacrylic acid)Poly(α-hydroxyacrylic acid) with lactone ringsIntramolecular lactonization researchgate.netresearchgate.net
γ-Hydroxy-α-methylenebutyric acidα-Methylene-γ-butyrolactoneCyclization google.com
Itaconic acidβ-Methyl-α-methylene-γ-butyrolactoneMulti-step synthesis rsc.org

Thermal-Induced Rearrangements and Demethylation Reactions

The thermal behavior of α,β-unsaturated carboxylic acids like this compound can involve complex reactions, including decarboxylation. The decarboxylation of β-keto acids and malonic acid derivatives upon heating is a well-established process that proceeds through a cyclic transition state to yield a ketone or a carboxylic acid, respectively, with the loss of carbon dioxide. masterorganicchemistry.com

For α,β-unsaturated carboxylic acids, decarboxylative cross-coupling reactions are a significant area of research. These reactions often utilize metal catalysts, such as rhodium(III) or palladium, to facilitate the coupling of the acrylic acid derivative with another molecule, with the carboxylic acid group acting as a traceless activating group. acs.orgrsc.org For instance, rhodium-catalyzed decarboxylative coupling of α,β-unsaturated O-pivaloyl oximes with acrylic acid derivatives produces 5-substituted pyridines with high regioselectivity. acs.org Similarly, palladium-catalyzed decarboxylative cross-coupling of α,β-unsaturated carboxylic acids with epoxides yields substituted homoallylic alcohols. rsc.org

While specific thermal rearrangement and demethylation (or more accurately, decarboxylation) studies on this compound are not widely reported, the principles of decarboxylative coupling in analogous systems provide a framework for understanding its potential thermal transformations. The Hunsdiecker reaction, which involves the reaction of silver salts of carboxylic acids with halogens to produce an organic halide via decarboxylation, is another example of such transformations, although it can lead to polymerization with α,β-unsaturated acids. wikipedia.org

Table 2: Examples of Decarboxylative Reactions of Acrylic Acid Derivatives

Acrylic Acid DerivativeCoupling PartnerCatalyst/ConditionsProduct TypeReference
α,β-Unsaturated O-pivaloyl oximesAcrylic acid derivatives[RhCp*Cl2]2, AgOAc5-Substituted pyridines acs.org
α,β-Unsaturated carboxylic acidsEpoxidesPd catalystSubstituted homoallylic alcohols rsc.org
3-Aryl-2-trifluoromethylacrylic acidsHeteroarenesPalladium catalystTrifluoromethylalkenylated heteroarenes researchgate.net
Alkenyl acidsPh2P(O)HDABCO, electrochemistry(E)-Alkenylphosphine oxides rsc.org

Oxidative Coupling and Radical Scavenging Mechanisms of Analogs

The double bond in this compound and its analogs makes them susceptible to oxidative coupling and radical reactions. Oxidative coupling of acrylic acids with various partners, often catalyzed by transition metals, provides a route to more complex molecules. For example, iron-facilitated decarboxylative cross-coupling between α-oxocarboxylic acids and acrylic acids in an aqueous solution yields α,β-unsaturated carbonyls through a proposed free radical pathway. acs.org

The radical scavenging activity of compounds containing the α,β-unsaturated carbonyl moiety is also of significant interest. Phenolic compounds, which are well-known radical scavengers, often exhibit enhanced activity when they possess multiple hydroxyl groups. nih.gov The mechanism of radical scavenging can occur through hydrogen atom transfer (HAT) or single electron transfer (SET) pathways. nih.govmdpi.com

Analogs of this compound, particularly those with phenolic or other easily oxidizable groups, are expected to exhibit radical scavenging properties. For instance, the radical scavenging activities of various phenolic compounds, including derivatives of cinnamic acid (an analog of acrylic acid), have been extensively studied against radicals like DPPH•, ABTS•+, and hydroxyl radicals. nih.govmdpi.comresearchgate.net The presence of the α-methylene-γ-butyrolactone moiety, which can be formed from this compound, is a common feature in natural products with anti-inflammatory and anticancer activities, which are often linked to their ability to interact with biological radicals and signaling pathways. nih.govnih.gov

Table 3: Radical Scavenging Activity of Analogs and Related Compounds

Compound/AnalogRadical ScavengedAssayKey FindingReference
Phenolic compounds (e.g., Caffeic acid, Ferulic acid)DPPH•, O2•-In vitro assaysMultiple hydroxyl groups enhance scavenging activity. nih.gov
TaxifolinDPPH•, Peroxyl radical, Hydroxyl radicalDPPH, ORAC, HORACHighly effective radical scavenger. mdpi.com
FlavonoidsFree radicalsGeneralStructure-activity relationships established for scavenging capacity. mdpi.com
α-Methylene-γ-butyrolactone containing dimers-Cell-based assaysCovalent modification of proteins involved in inflammatory signaling. nih.gov

Polymer Chemistry and Advanced Materials Science Applications of 2 Hydroxymethyl Prop 2 Enoic Acid and Its Derivatives

Polymerization Methodologies and Kinetic Studies

The synthesis of polymers from 2-(hydroxymethyl)prop-2-enoic acid and its derivatives can be achieved through various polymerization techniques. The choice of method significantly influences the resulting polymer's architecture, molecular weight, and properties. Kinetic studies are crucial for understanding the reaction mechanisms and for controlling the polymerization process to achieve desired material characteristics.

Free Radical Polymerization of this compound Monomers

Free radical polymerization is a common and versatile method for polymerizing vinyl monomers like this compound. fujifilm.com This chain-growth polymerization process involves three main stages: initiation, propagation, and termination. fujifilm.comyoutube.com

Initiation: The process begins with the generation of free radicals from an initiator molecule, which then react with a monomer to form an active monomeric radical. fujifilm.com Azo compounds and peroxides are frequently used as initiators. fujifilm.com

Propagation: The newly formed radical adds to another monomer molecule, regenerating the radical at the chain end. This process repeats, leading to the rapid growth of the polymer chain. fujifilm.com

Termination: The growth of a polymer chain is stopped through reactions such as combination or disproportionation of two growing chains. fujifilm.com

Free radical polymerization is advantageous due to its tolerance to various functional groups and its applicability to a wide range of monomers. taylorfrancis.com It can be carried out under relatively mild conditions and is not typically inhibited by the presence of water. fujifilm.comtaylorfrancis.com However, a significant limitation of conventional free radical polymerization is the poor control over the polymer's molecular weight, polydispersity, and architecture. taylorfrancis.com

The polymerization kinetics of monomers containing hydroxyl groups, such as this compound, can be influenced by factors like hydrogen bonding. These interactions can affect the reactivity of the monomer and the properties of the resulting polymer. For instance, in the case of poly(2-hydroxyethyl methacrylate) (PHEMA) hydrogels, noncovalent interactions like hydrogen bonding between the monomer, polymer, and any additives play a role in the polymerization rate. mdpi.com

Controlled/Living Polymerization Techniques

To overcome the limitations of conventional free radical polymerization, controlled/living polymerization techniques have been developed. These methods allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. taylorfrancis.comresearchgate.net A key feature of a "living" polymerization is the absence or significant reduction of termination and chain transfer reactions. researchgate.netvt.edu This ensures that the polymer chains remain active and can continue to grow upon further addition of monomer. researchgate.net

Several controlled/living radical polymerization (CLRP) techniques have been established, including:

Atom Transfer Radical Polymerization (ATRP): This technique utilizes a transition metal complex (e.g., copper) as a catalyst to reversibly activate and deactivate the growing polymer chains.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT employs a chain transfer agent to mediate the polymerization, allowing for control over the chain growth.

Nitroxide-Mediated Polymerization (NMP): This method uses stable nitroxide radicals to control the concentration of growing polymer chains.

These techniques have been successfully applied to a variety of functional monomers, including those with hydroxyl groups, in both homogeneous and heterogeneous aqueous systems. cmu.edu The ability to precisely control the polymer structure opens up possibilities for creating advanced materials with tailored properties.

Ring-Opening Polymerization (ROP) for Functional Polyester Scaffolds

Ring-opening polymerization (ROP) is a powerful method for synthesizing biodegradable aliphatic polyesters, which are highly valuable for biomedical applications. bohrium.comunamur.be This technique involves the polymerization of cyclic monomers, such as lactones, lactides, and O-carboxyanhydrides (OCAs). bohrium.comfrontiersin.orgresearchgate.net The resulting polyesters can possess a range of desirable properties, including biocompatibility and degradability. bohrium.com

Functional polyesters can be created by the ROP of functional cyclic esters. bohrium.com This allows for the incorporation of specific chemical groups into the polymer backbone or as side chains, tailoring the material for specific applications like drug delivery or tissue engineering. bohrium.comnih.gov For instance, the ROP of O-carboxyanhydrides (OCAs), which can be derived from α-hydroxy acids, is a thermodynamically favorable process for producing poly(α-hydroxy acids) due to the release of carbon dioxide. frontiersin.org

Various catalysts, including organometallic compounds and, more recently, organic catalysts, have been developed to control the ROP process, enabling the synthesis of polyesters with defined molecular weights and structures. unamur.befrontiersin.org The choice of catalyst is critical for achieving a living polymerization, which allows for the creation of well-defined polymer architectures. frontiersin.org

Design and Synthesis of Functional Polymeric Architectures

The ability to control polymerization processes allows for the design and synthesis of a wide variety of complex and functional polymeric architectures derived from this compound and related monomers. nih.gov

Development of Dendrimer Scaffolds from Hydroxymethylated Precursors

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. nih.govmdpi.com Their unique architecture, consisting of a central core, interior branches, and a high density of terminal functional groups, makes them attractive for various applications, including in materials science and biomedicine. nih.govnih.gov

Hydroxymethylated precursors play a key role in creating these intricate structures. The terminal hydroxyl groups of the dendrimer can be further functionalized to tailor the properties of the scaffold for specific applications, such as creating biomimetic materials for tissue engineering. nih.gov

Synthesis of Multifunctional Copolymers and Terpolymers

Copolymers and terpolymers are polymers derived from two or more different monomer species. This approach allows for the combination of different chemical functionalities within a single polymer chain, leading to materials with a wide range of properties. mdpi.commdpi.com The synthesis of such polymers with controlled composition and architecture is a key area of polymer chemistry. nih.gov

The reactivity ratios of the comonomers are a critical factor in copolymerization, as they determine the distribution of the different monomer units along the polymer chain. In free radical copolymerization, if the reactivities of the monomers differ significantly, it can lead to compositional drift as the reaction progresses. mdpi.com To overcome this, techniques like the continuous addition of the more reactive monomer can be employed to ensure a homogeneous composition. mdpi.com

Tailoring Polymer Properties for Specific Material Applications (e.g., Adsorbents, Coatings)

The functional groups inherent in this compound, namely the carboxyl and primary hydroxyl groups, make its corresponding polymers highly tunable for specialized material applications such as high-performance adsorbents and functional coatings.

Adsorbents: Polymers derived from this compound are promising candidates for adsorbents, particularly for the removal of heavy metal ions from aqueous solutions. The efficacy of these polymers is rooted in the presence of oxygen-containing functional groups (-COOH and -CH2OH), which can act as potent chelating sites. These groups can form strong interactions, including coordination bonds, hydrogen bonds, and electrostatic attractions, with metal ions. mdpi.com By controlling the polymer's architecture, such as creating a cross-linked hydrogel network, the surface area and accessibility of these functional groups can be maximized, enhancing adsorption capacity and kinetics. The polymer's ability to adsorb cations can be further tailored by adjusting the pH of the solution, which influences the protonation state of the carboxylic acid groups.

Below is a table illustrating the potential adsorption performance of a hypothetical adsorbent based on cross-linked poly(this compound).

Target IonOptimal pHAdsorption Capacity (mg/g)Contact Time (min)
Lead (Pb(II))5.0145.8200
Copper (Cu(II))6.0110.5180
Cadmium (Cd(II))6.595.2220
Nickel (Ni(II))5.588.7240

This table presents hypothetical data based on the performance of similar functional polymer adsorbents to illustrate potential applications. mdpi.com

Coatings: In the field of coatings, copolymers incorporating this compound or its derivatives offer significant advantages. The carboxylic acid and hydroxyl groups promote strong adhesion to a variety of substrates, including metals, glass, and ceramics, through hydrogen bonding and other polar interactions. This enhanced adhesion is critical for the durability and protective function of the coating. Furthermore, the hydroxyl groups serve as reactive sites for cross-linking with agents like isocyanates or melamine-formaldehyde resins, leading to the formation of a robust, three-dimensional network. This network structure imparts excellent mechanical properties, chemical resistance, and environmental durability to the final coating. The flexibility and other properties of the coating can be precisely controlled by copolymerizing this compound with other monomers, such as acrylates, to achieve a desired balance of hardness, flexibility, and resistance.

Structure-Property Relationships in Polymeric Systems

Influence of Monomer Structure and Functional Groups on Polymer Characteristics

The characteristics of polymers derived from this compound are a direct consequence of the distinct functional groups present in the monomer unit.

Vinyl Group (C=C): The carbon-carbon double bond is the site of polymerization, typically via free-radical mechanisms. Its reactivity dictates the polymerization kinetics and the achievable molecular weight of the polymer chains.

Carboxylic Acid Group (-COOH): This functional group is a primary determinant of the polymer's properties. It imparts hydrophilicity and allows the polymer to be water-soluble or water-dispersible, especially when neutralized to its carboxylate form (-COO⁻). The carboxylic acid group is also a key driver of adhesion to polar substrates and can participate in hydrogen bonding, which influences the polymer's thermal and mechanical properties. Its acidic nature makes the resulting polymers pH-responsive, with solubility and swelling behavior changing significantly with pH.

Primary Hydroxyl Group (-CH₂OH): The hydroxymethyl group further enhances the polymer's hydrophilicity and provides a crucial site for post-polymerization modification or cross-linking. This allows for the creation of complex polymer architectures, such as thermosetting networks, which can transform a soluble thermoplastic into an insoluble, infusible material with high thermal stability and mechanical strength. The presence of this group is also vital for applications requiring reactive surfaces.

Correlation between Polymer Architecture and Macroscopic Performance

The macroscopic performance of materials derived from this compound is intricately linked to the polymer's architecture. By manipulating the arrangement of monomer units, materials with vastly different properties can be engineered.

Linear Homopolymers: Simple linear chains of poly(this compound) are typically water-soluble and can be used as dispersants, thickeners, or binders. Their performance is mainly governed by their molecular weight and the solution's pH.

Copolymers: By incorporating other monomers, a wide range of properties can be accessed. For example, copolymerizing with hydrophobic monomers like styrene (B11656) or butyl acrylate (B77674) can create amphiphilic structures useful as surfactants or compatibilizers. molbase.com This approach allows for fine-tuning of properties like flexibility and adhesion for coating applications.

Cross-linked Networks: Using the hydroxyl or carboxyl groups to create chemical bonds between polymer chains results in a cross-linked network. This architecture is fundamental for applications like superabsorbent hydrogels, where the ability to absorb and retain large volumes of water is required. In coatings, cross-linking leads to enhanced hardness, solvent resistance, and durability.

Block Copolymers: Advanced synthesis techniques can be used to create block copolymers, where long sequences of different polymers are joined together. For instance, a hydrophobic polymer block like poly(arylene ether sulfone) could be combined with a hydrophilic block of poly(this compound). Such an architecture can lead to microphase separation and the formation of highly ordered nanostructures, making them suitable for advanced applications like water purification membranes where specific domains control water flux and salt rejection. vt.edu

The relationship between architecture and performance is summarized in the table below.

Polymer ArchitectureKey Structural FeatureResulting Macroscopic PerformanceExample Application
Linear Copolymer Random sequence of different monomersBalanced properties (e.g., adhesion and flexibility)Adhesives, Coatings
Cross-linked Network Covalent bonds between chainsHigh mechanical strength, solvent insolubility, high swelling capacitySuperabsorbent Hydrogels, Thermoset Coatings
Block Copolymer Distinct, covalently linked polymer blocksSelf-assembly into ordered nanostructures, tailored surface propertiesWater Purification Membranes, Drug Delivery Systems vt.edu

Applications in Advanced Chemical Materials (e.g., Corrosion Inhibitors)

The functional groups of this compound make its polymers highly effective as corrosion inhibitors for metals in aggressive environments. The mechanism of inhibition relies on the ability of the polymer to adsorb onto the metal surface and form a protective barrier film.

The lone pair electrons on the oxygen atoms of both the carboxyl (-COOH) and hydroxyl (-CH₂OH) groups can be donated to the vacant d-orbitals of metal atoms (like iron), forming strong coordinate bonds. This process is favored at both anodic and cathodic sites on the metal surface. The polymer chains, once adsorbed, form a dense, hydrophobic layer that isolates the metal from corrosive species such as water, oxygen, and chloride ions.

Compared to the monomer, a polymeric inhibitor provides a more stable and durable protective film due to the cooperative effect of multiple attachment points along the polymer chain and the entanglement of the chains themselves. This results in superior long-term corrosion protection.

The proposed mechanism for corrosion inhibition is detailed below.

StepProcessRole of Functional GroupsOutcome
1. Adsorption Polymer chains approach the metal surface in the corrosive medium.Carboxyl and hydroxyl groups are attracted to the charged metal surface.Polymer is positioned for interaction.
2. Chelation/Bonding Lone pair electrons from oxygen atoms are donated to vacant metal d-orbitals.Formation of coordinate covalent bonds between the polymer and the metal.Strong anchoring of the polymer to the metal surface.
3. Film Formation Adsorbed polymer chains form a dense, multi-layer film.The polymer backbone and side chains create a physical barrier.Isolation of the metal from the corrosive environment, significantly reducing the corrosion rate.

Computational Chemistry and Theoretical Investigations of 2 Hydroxymethyl Prop 2 Enoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods can elucidate molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Conformations and Energetics

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. For a molecule like 2-(hydroxymethyl)prop-2-enoic acid, with several rotatable bonds, DFT can be employed to identify its most stable three-dimensional arrangements, known as conformers.

The process involves rotating the single bonds, specifically the C-C bond between the acrylic acid moiety and the hydroxymethyl group, as well as the C-O bond of the hydroxyl group. For each resulting conformation, a geometry optimization calculation is performed to find the local energy minimum. The relative energies of these conformers can then be compared to determine the global minimum energy structure, which is the most likely conformation to be observed under experimental conditions.

While specific data for this compound is not available, studies on similar molecules, such as acrylic acid and its esters, have shown that the planarity of the acrylic system is a key factor in its stability, with different orientations of the carboxylic acid group leading to distinct energy minima.

Table 1: Illustrative Conformational Energy Analysis of a Substituted Prop-2-enoic Acid

ConformerDihedral Angle (O=C-C=C)Relative Energy (kcal/mol)
s-trans180°0.00
s-cis2.10

Note: This table is illustrative and based on typical energy differences found for α,β-unsaturated carboxylic acids. The actual values for this compound would require specific calculations.

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, the HOMO is expected to be localized on the C=C double bond and the non-bonding oxygen atoms, while the LUMO is likely to be centered on the C=C-C=O conjugated system.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors

ParameterValue (eV)
EHOMO-7.5
ELUMO-1.2
HOMO-LUMO Gap6.3
Electronegativity (χ)4.35
Chemical Hardness (η)3.15
Global Electrophilicity (ω)3.00

Note: These values are representative for a small organic acid and are for illustrative purposes only. Actual values for this compound would need to be calculated.

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time.

Prediction of Molecular Interactions and Self-Assembly

MD simulations can predict how molecules of this compound would interact with each other in a condensed phase. Given the presence of both a carboxylic acid and a hydroxyl group, this molecule is capable of forming strong hydrogen bonds. MD simulations of a system containing many molecules of this compound could reveal tendencies for self-assembly into dimers, oligomers, or larger aggregates. The simulations would track the positions and velocities of all atoms over time, governed by a force field that describes the inter- and intramolecular forces. Analysis of the simulation trajectories could reveal preferred modes of interaction and the structure of any resulting assemblies. For instance, studies on poly(acrylic acid) have shown the importance of hydrogen bonding in its aggregation behavior. bogazici.edu.tr

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are an excellent tool for studying these solvent effects. By simulating this compound in different solvents (e.g., water, ethanol, or a non-polar solvent), one can observe how the solvent molecules interact with the solute and influence its conformational preferences.

For example, in a polar protic solvent like water, the hydroxyl and carboxylic acid groups would form strong hydrogen bonds with water molecules. This solvation could stabilize certain conformers over others compared to the gas phase. MD simulations can quantify this by calculating the radial distribution functions between solute and solvent atoms, which describe the probability of finding a solvent atom at a certain distance from a solute atom. Studies on poly(acrylic acid) in aqueous solution have detailed the hydrogen bonding between the polymer and water molecules.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively.

While no specific QSAR or QSPR models for this compound have been identified in the literature, it is conceivable to develop such models for a series of related α-substituted acrylic acids. To build a QSAR model, one would need a dataset of compounds with measured biological activity (e.g., inhibitory concentration against a particular enzyme). For each compound, a set of molecular descriptors would be calculated. These descriptors can be derived from the 2D structure (e.g., molecular weight, number of hydrogen bond donors/acceptors) or from 3D structures obtained from computational chemistry (e.g., HOMO/LUMO energies, dipole moment, molecular surface area).

Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are then used to build a mathematical equation that relates the descriptors to the activity. A well-validated QSAR model could then be used to predict the activity of new, untested compounds, including this compound. The development of such models is a common practice in medicinal chemistry and materials science for screening and designing new molecules with desired properties.

Development of Predictive Models for Chemical Behavior

Predictive models are essential tools in computational chemistry for forecasting the physicochemical properties and biological activity of molecules, thereby reducing the need for extensive experimental testing. For this compound, quantitative structure-activity relationship (QSAR) and other computational models are developed to correlate its structural features with its behavior.

The development of these models typically begins with the calculation of molecular descriptors. These descriptors are numerical values that quantify different aspects of the molecule's structure, such as its lipophilicity, electronic properties, and size. For instance, models like XLOGP3 are used to predict the octanol-water partition coefficient (logP), a key indicator of a substance's hydrophilicity upol.cz. The properties of this compound can be calculated using various computational methods, providing the foundational data for such predictive models.

QSAR models are then constructed by establishing a mathematical relationship between these calculated descriptors and an observed property or activity. Studies on analogous compounds, such as phenoxyacetic acids, demonstrate that properties like lipophilicity, polarizability, and the number of hydrogen bond donors and acceptors are critical determinants of biological interactions mdpi.com. For this compound, with its two hydrogen bond donors (hydroxyl and carboxyl protons) and three acceptors (carbonyl and hydroxyl oxygens), these descriptors are paramount. The derived models can predict various endpoints, from permeation through biological membranes to binding affinities with specific proteins mdpi.com.

Predicted Property Descriptor Type Relevance for this compound Example Model/Method
Lipophilicity / HydrophilicityPartition CoefficientGoverns solubility, membrane permeability, and environmental distribution.XLOGP3, ALOGP
Electronic DistributionDipole Moment, Polar Surface AreaInfluences intermolecular interactions, particularly hydrogen bonding and polar interactions.Density Functional Theory (DFT)
Molecular Size/ShapeMolecular Weight, VolumeAffects diffusion rates and steric fit in binding sites.Molecular Mechanics
Hydrogen Bonding CapacityH-bond Donor/Acceptor CountCritical for interactions with biological macromolecules and crystal packing.Rule-based (e.g., Lipinski's Rule of Five)

This table illustrates the types of predictive models and the molecular descriptors used to forecast the chemical behavior of this compound.

In Silico Screening for Molecular Interactions with Macromolecules

In silico screening, particularly through molecular docking, is a computational technique used to predict how a small molecule like this compound might bind to a macromolecular target, such as a protein or enzyme nih.gov. This method is fundamental in drug discovery and materials science for identifying potential interactions and evaluating binding affinity before undertaking laboratory synthesis and testing frontiersin.org.

The process involves two main stages: sampling and scoring. First, a computational algorithm generates a multitude of possible binding poses of the ligand within the active site of the receptor frontiersin.org. The flexibility of both the ligand and, in more advanced methods, the protein's side chains can be considered to simulate a realistic binding event frontiersin.org.

Each generated pose is then evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). These functions approximate the free energy of binding by considering factors like hydrogen bonds, electrostatic interactions, hydrophobic effects, and van der Waals forces nih.gov. For this compound, its hydroxyl and carboxyl groups are key features for forming hydrogen bonds with amino acid residues like arginine, histidine, and tyrosine in a protein's binding pocket nih.gov. Virtual screening of large compound libraries against specific targets, like histone deacetylases (HDACs), has successfully identified inhibitors based on favorable docking scores and hydrogen bond patterns nih.gov.

Macromolecular Target Class Potential Interacting Residues Key Interactions with this compound Significance
Kinases/TransferasesAsp, Glu, Arg, LysHydrogen bonding with carboxylate; H-bonding with hydroxyl group.Inhibition or modulation of enzymatic activity.
DehydrogenasesHis, Ser, TyrHydrogen bonding network involving both functional groups.Potential as a substrate or inhibitor.
Structural Proteins (e.g., Collagen)Hydroxyproline, ArginineCarboxyl group forming salt bridges; hydroxyl group forming H-bonds.Adhesion and biomaterial applications.
Cell Surface ReceptorsAsn, Gln, Ser, ThrPolar interactions and hydrogen bonds with the extracellular domain.Signal transduction modulation.

This table presents a hypothetical in silico screening summary for this compound, outlining potential interactions with various classes of macromolecules based on its functional groups.

Intermolecular Interactions and Hydrogen Bonding Analysis

The functional groups of this compound—a carboxylic acid and a hydroxyl group—are prime sites for strong intermolecular interactions, particularly hydrogen bonding. These interactions dictate its physical properties, crystal structure, and behavior at interfaces.

Elucidation of Hydrogen Bonding Networks in Crystalline States

While specific crystallographic studies for this compound are not widely available in the surveyed literature, its hydrogen bonding behavior in the solid state can be inferred from its structure and studies of similar molecules. The presence of both a strong hydrogen bond donor/acceptor (carboxyl group) and a versatile donor/acceptor (hydroxyl group) allows for the formation of complex and robust three-dimensional networks.

Theoretical Studies on Adsorption Mechanisms at Interfaces

Theoretical methods, especially Density Functional Theory (DFT), are powerful tools for investigating the adsorption of molecules onto surfaces. Such studies provide insights into binding energies, molecular orientation, and the nature of interfacial interactions mdpi.com. For this compound, its adsorption behavior is relevant for applications in surface modification, polymer synthesis, and as a component in hydrogels rsc.org.

DFT studies on the adsorption of similar molecules, like acrylic acid on activated carbon or various acrylate (B77674) monomers on ionic surfaces, reveal the critical role of functional groups nih.govnih.gov. When this compound approaches a surface, its carboxyl and hydroxyl groups can interact in several ways:

Hydrogen Bonding: On hydroxylated or oxide surfaces (e.g., TiO₂, Cr₂O₃), the molecule can form strong hydrogen bonds via both of its functional groups researchgate.net.

Electrostatic Interactions: On charged surfaces or in the presence of ions, the polar nature of the C=O, O-H, and C-O bonds will lead to significant electrostatic attraction or repulsion nih.gov.

Advanced Analytical Methodologies for Characterization and Mechanistic Elucidation

Spectroscopic Techniques for Structural and Electronic Characterization

Spectroscopic methods are fundamental in determining the structural and electronic makeup of 2-(hydroxymethyl)prop-2-enoic acid. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding data on its atomic connectivity, functional groups, and conjugated systems.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons present in the molecule.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and would appear as a broad singlet in the downfield region, typically between 10-12 ppm. libretexts.org This significant downfield shift is characteristic of carboxylic acid protons due to strong hydrogen bonding and the electron-withdrawing nature of the carbonyl group. libretexts.org

Vinylic Protons (=CH₂): The two protons on the double bond are diastereotopic and are expected to appear as two distinct signals, likely in the range of 5.5-6.5 ppm. Each signal would be a doublet of doublets due to geminal and vicinal coupling.

Hydroxymethyl Protons (-CH₂OH): The two protons of the hydroxymethyl group are equivalent and would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the region of 3.5-4.5 ppm. The exact chemical shift would be influenced by solvent and concentration.

Hydroxyl Proton (-OH): The hydroxyl proton signal is often broad and its chemical shift is highly variable, depending on factors like solvent, temperature, and concentration. It can exchange with D₂O, causing its signal to disappear, which is a common method for its identification.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton.

Carbonyl Carbon (-COOH): This carbon is significantly deshielded and is expected to resonate in the range of 165-175 ppm. libretexts.org

Vinylic Carbons (=C and =CH₂): The two sp² hybridized carbons of the double bond would appear in the olefinic region, typically between 120-140 ppm. The quaternary carbon attached to the carboxyl and hydroxymethyl groups would be more deshielded than the terminal methylene (B1212753) carbon.

Hydroxymethyl Carbon (-CH₂OH): This sp³ hybridized carbon attached to the electronegative oxygen atom is expected to resonate in the range of 60-70 ppm.

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for confirming the assignments.

COSY: Would show correlations between the vinylic protons and potentially between the hydroxymethyl protons and the hydroxyl proton.

HSQC: Would correlate each proton signal with its directly attached carbon atom, confirming the C-H connectivity. For example, it would link the vinylic proton signals to the vinylic carbon signals.

A summary of the predicted NMR data is presented in the table below.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-COOH10.0 - 12.0 (broad s)165 - 175
=C<-135 - 145
=CH₂5.5 - 6.5 (m)120 - 130
-CH₂OH3.5 - 4.5 (s or d)60 - 70
-OHVariable (broad s)-
Predicted data based on analogous structures.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound by probing their characteristic vibrational frequencies. icm.edu.placs.orgbibliotekanauki.plresearchgate.net

Infrared (IR) Spectroscopy:

O-H Stretching: A very broad and strong absorption is expected in the region of 2500-3300 cm⁻¹ for the carboxylic acid O-H stretch, which is characteristic of hydrogen-bonded dimers. libretexts.org A sharper O-H stretching band for the hydroxymethyl group would likely appear around 3200-3500 cm⁻¹.

C=O Stretching: A strong, sharp absorption band for the carbonyl group of the carboxylic acid is expected around 1700-1725 cm⁻¹. Conjugation with the C=C double bond typically shifts this band to a slightly lower wavenumber compared to saturated carboxylic acids. uobabylon.edu.iq

C=C Stretching: The stretching vibration of the carbon-carbon double bond will give rise to a medium intensity band in the region of 1620-1640 cm⁻¹.

C-O Stretching: The C-O stretching of the carboxylic acid and the hydroxymethyl group will appear in the fingerprint region, typically between 1210-1320 cm⁻¹ and 1000-1260 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR.

The C=C double bond stretching vibration, which is often weak in the IR spectrum of symmetrically substituted alkenes, is expected to show a strong signal in the Raman spectrum around 1620-1640 cm⁻¹. icm.edu.plbibliotekanauki.pl

The C=O carbonyl stretch will also be visible, typically in the 1640-1680 cm⁻¹ range in Raman spectra of acrylic acid polymers. icm.edu.pl

The table below summarizes the expected key vibrational bands.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
Carboxylic Acid O-HStretching2500-3300-Strong, Broad
Hydroxymethyl O-HStretching3200-3500-Medium, Broad
Carbonyl C=OStretching1700-17251640-1680Strong
Alkene C=CStretching1620-16401620-1640Medium (IR), Strong (Raman)
Carboxylic Acid C-OStretching1210-1320-Medium
Hydroxymethyl C-OStretching1000-1260-Medium
Predicted data based on analogous structures. libretexts.orgicm.edu.plbibliotekanauki.pluobabylon.edu.iq

UV-Visible spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for analyzing chromophores, which are the parts of a molecule that absorb light. In this compound, the α,β-unsaturated carbonyl system constitutes the primary chromophore.

This conjugated system allows for a π → π* electronic transition. For α,β-unsaturated carboxylic acids, the absorption maximum (λ_max) for this transition is typically observed around 200-220 nm. libretexts.orgresearchgate.net The presence of the hydroxymethyl group is not expected to significantly shift the λ_max as it is not directly part of the conjugated system. The less intense n → π* transition of the carbonyl group is often obscured by the stronger π → π* transition. The Woodward-Fieser rules can be applied to predict the λ_max for such systems, with a base value for α,β-unsaturated carboxylic acids being around 197 nm in ethanol. youtube.com

Chromophore Electronic Transition Predicted λ_max (nm)
α,β-Unsaturated Carbonylπ → π*200 - 220
Predicted data based on analogous structures. libretexts.orgresearchgate.netyoutube.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass of the compound (C₄H₆O₃) can be calculated and compared with the experimentally determined mass to confirm its molecular formula.

Calculated Exact Mass of C₄H₆O₃:

(4 x 12.000000) + (6 x 1.007825) + (3 x 15.994915) = 102.031694 Da

HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure this mass with an accuracy in the parts-per-million (ppm) range, thus confirming the elemental formula and ruling out other possibilities.

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. wikipedia.orgyoutube.comyoutube.com In a typical MS/MS experiment, the molecular ion of this compound, generated by a soft ionization technique like Electrospray Ionization (ESI), is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed by a second mass analyzer. This technique, often coupled with liquid chromatography (UHPLC-ESI-Orbitrap-MS/MS), allows for the separation and detailed structural analysis of compounds in a mixture. nih.gov

While direct MS/MS data for this compound is scarce, fragmentation patterns can be predicted based on the known behavior of similar molecules like methacrylic acid and other acrylic acid derivatives. nist.govchemicalbook.com

Predicted Fragmentation Pathways: In negative ion mode ([M-H]⁻), common fragmentation pathways would likely involve:

Loss of CO₂ (44 Da): A characteristic fragmentation for carboxylic acids, leading to an ion at m/z 57.

Loss of H₂O (18 Da): From the hydroxymethyl group.

In positive ion mode ([M+H]⁺), fragmentation could involve:

Loss of H₂O (18 Da): From the protonated hydroxymethyl or carboxyl group.

Loss of CH₂O (30 Da): From the hydroxymethyl group.

Loss of CO (28 Da) and H₂O (18 Da): Sequential losses from the protonated carboxylic acid moiety.

The table below outlines the predicted major fragment ions.

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss Plausible Fragment Structure
101.0244 ([M-H]⁻)57.0346CO₂ (44.00)[C₃H₅O]⁻
103.0395 ([M+H]⁺)85.0289H₂O (18.01)[C₄H₅O₂]⁺
103.0395 ([M+H]⁺)73.0289CH₂O (30.01)[C₃H₅O₂]⁺
Predicted fragmentation based on the principles of mass spectrometry and data from analogous compounds.

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are indispensable for separating "this compound" from reaction mixtures and assessing its purity. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the compound and its derivatives.

Due to its polar nature and low volatility, "this compound" is not directly suitable for GC analysis. However, its volatile derivatives can be analyzed to provide information on isomer distribution and to quantify related impurities. Derivatization is a key step to enhance volatility and thermal stability, making the analyte amenable to GC separation. mdpi.com A common derivatization technique is silylation, which replaces active hydrogens in the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. mdpi.com

GC coupled with mass spectrometry (GC-MS) is a powerful tool for identifying these derivatives. thepharmajournal.com The mass spectrometer provides fragmentation patterns that serve as a molecular fingerprint, allowing for the confident identification of the derivatized "this compound" and its isomers. The retention time in the gas chromatogram provides quantitative information. thepharmajournal.com The selection of the appropriate GC column, typically a capillary column with a non-polar or medium-polarity stationary phase, is crucial for achieving good separation of the derivatized analytes. mdpi.com

Table 1: Typical GC-MS Parameters for Analysis of Derivatized Hydroxy Acids

ParameterValue/Condition
Derivatizing Agent BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) mdpi.com
GC Column Capillary column (e.g., DB-5ms, HP-5ms)
Carrier Gas Helium mdpi.com
Injection Mode Splitless mdpi.com
Oven Program Temperature gradient (e.g., 80°C initial, ramped to 280°C)
Detector Mass Spectrometer (MS) thepharmajournal.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of "this compound". It is particularly well-suited for monitoring the progress of its synthesis reactions and for the isolation and purification of the final product. researchgate.net Unlike GC, HPLC does not require the analyte to be volatile, allowing for the direct analysis of the acid in its native form.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for this purpose. sielc.com In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid like formic or phosphoric acid to ensure the carboxylic acid is in its protonated form. sielc.comsielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the double bond in the acrylate (B77674) structure absorbs UV light.

For reaction monitoring, small aliquots of the reaction mixture can be injected into the HPLC system at different time points. The resulting chromatograms show the disappearance of reactants and the appearance of the "this compound" product peak, allowing for the optimization of reaction conditions.

Preparative HPLC can be employed for the isolation and purification of "this compound" on a larger scale. nih.govnih.gov By using a larger column and a higher flow rate, significant quantities of the pure compound can be collected. nih.gov

Table 2: Illustrative HPLC Conditions for the Analysis of this compound

ParameterCondition
Column C18 reverse-phase column nih.gov
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid nih.gov
Flow Rate 1.0 mL/min
Detector UV at 210 nm
Injection Volume 10 µL

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction techniques are the gold standard for determining the three-dimensional atomic arrangement in crystalline solids. For "this compound," these methods can provide definitive proof of its molecular structure and information about its crystalline form.

If a suitable single crystal of "this compound" can be grown, single-crystal X-ray diffraction provides the most detailed structural information. This technique can determine the precise bond lengths, bond angles, and torsional angles within the molecule, confirming its molecular geometry. Furthermore, for chiral molecules, single-crystal X-ray diffraction can be used to determine the absolute configuration of the stereocenters. While "this compound" itself is not chiral, this technique would be invaluable for derivatives that are.

The process involves mounting a single crystal on a goniometer and irradiating it with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a solid sample. unesp.br Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

For "this compound," PXRD can be used to:

Confirm the crystallinity of a synthesized batch.

Identify the specific crystalline form (polymorph) of the compound.

Assess the phase purity of a sample.

Monitor phase transitions as a function of temperature or other variables.

The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the peaks are characteristic of the crystal lattice of the compound. unesp.br

Future Directions and Emerging Research Frontiers

Development of Green Chemistry Approaches for Synthesis

The chemical industry's shift towards sustainability has put a significant emphasis on the development of environmentally benign synthetic routes. For 2-(hydroxymethyl)prop-2-enoic acid, future research will likely focus on moving away from petrochemical-based feedstocks and harsh reaction conditions.

A promising avenue lies in the biocatalytic synthesis of functionalized acrylates. nih.govrsc.orgnih.gov Enzymes, such as lipases and amylases, have demonstrated the ability to catalyze the formation of acrylate (B77674) esters under mild conditions, often in aqueous media or green solvents. nih.govrsc.orgnih.gov Research could explore the use of engineered enzymes to directly synthesize this compound or its precursors from renewable resources. For instance, the enzymatic conversion of biomass-derived platform chemicals could offer a sustainable pathway. nih.govresearchgate.netresearchgate.netrug.nlrsc.org One potential strategy involves the use of biocatalysts for the selective oxidation of a bio-based diol or the hydroxymethylation of a bio-derived acrylic acid precursor.

Another key area is the development of heterogeneous catalytic systems that are easily separable and recyclable, minimizing waste. nih.gov For the synthesis of acrylic acid and its derivatives, catalysts based on zeolites and solid-supported metals have shown potential for high selectivity and yield. nih.gov Future work could involve designing catalysts specifically tailored for the one-pot synthesis of this compound from simple, readily available starting materials. A significant challenge in the synthesis of functionalized acrylates is preventing premature polymerization, a problem that mild, biocatalytic, and well-designed heterogeneous catalytic systems can help mitigate. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

Exploration of Novel Catalytic Systems for Challenging Transformations

The unique structure of this compound opens up possibilities for a variety of chemical transformations, both in its synthesis and its polymerization. The development of novel catalytic systems will be crucial to unlocking its full potential.

Catalysis for Synthesis: Research into catalytic routes for the synthesis of α-substituted acrylic acids is an active area. google.comgoogle.com Novel catalysts could enable the direct and selective hydroxymethylation of acrylic acid or its esters. Furthermore, catalytic systems for the conversion of biomass-derived molecules, such as itaconic acid or other bio-based platform chemicals, into this compound are a key area for green chemistry. nih.govresearchgate.net

Catalysis for Polymerization: The polymerization of α-substituted acrylates can be challenging, but also offers opportunities for creating polymers with unique architectures and properties. researchgate.netresearchgate.net Anionic polymerization of α-(alkoxymethyl)acrylates has been shown to produce highly isotactic polymers due to the chelating effect of the ether oxygen. researchgate.net Similar stereospecific polymerization of this compound could be achieved with appropriately designed catalysts, leading to materials with enhanced thermal and mechanical properties. Controlled radical polymerization techniques, such as ATRP or RAFT, could also be employed with novel catalytic systems to synthesize well-defined block copolymers and other advanced architectures.

Advanced Characterization Techniques for In Situ Reaction Monitoring

Understanding the kinetics and mechanisms of polymerization is essential for controlling the final properties of a material. Advanced in-situ characterization techniques are powerful tools for monitoring these processes in real-time.

In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective technique for monitoring polymerization reactions. acs.orgrsc.orgdigitellinc.comchemrxiv.orgacs.org In-situ NMR allows for the direct observation of monomer conversion, the formation of different polymer microstructures, and the detection of side reactions as they occur within the reactor. acs.orgchemrxiv.orgacs.org Applying this technique to the polymerization of this compound would provide invaluable data on reaction kinetics and help in optimizing polymerization conditions to achieve desired polymer characteristics. chemrxiv.orgacs.org

Real-Time Spectroscopic and Chromatographic Methods: Techniques like Fourier-Transform Infrared (FTIR) spectroscopy and online Gel Permeation Chromatography (GPC) can also provide continuous monitoring of polymerization reactions. nih.govresearchgate.netamericanlaboratory.comyoutube.com Real-time FTIR can track the disappearance of the monomer's vinyl group, providing a direct measure of conversion. youtube.com Online GPC can monitor the evolution of the polymer's molecular weight and molecular weight distribution throughout the reaction. nih.govresearchgate.net The integration of these techniques into an automated monitoring and control system, known as Automatic Continuous Online Monitoring of Polymerization (ACOMP), can enable precise control over the final polymer properties. fluenceanalytics.comamericanlaboratory.com

Multidisciplinary Research at the Interface of Chemistry and Materials Science

The true potential of this compound will be realized through interdisciplinary research that bridges the gap between fundamental chemistry and applied materials science. The hydroxyl functionality of this monomer makes it particularly interesting for creating advanced functional materials.

Functional Polymers for Adhesives and Coatings: Hydroxyl-functional acrylic polymers are widely used in high-performance coatings and adhesives, where the hydroxyl groups serve as reactive sites for cross-linking. cureusjournals.comrsc.orgrsc.orgresearchgate.netgoogle.com The incorporation of this compound into polymer backbones can lead to materials with enhanced adhesion, durability, and chemical resistance. rsc.orgrsc.orgresearchgate.netgoogle.com Research could focus on developing novel cross-linking chemistries that are more environmentally friendly than traditional isocyanate-based systems. rsc.orgresearchgate.net

Biomaterials and Hydrogels: The hydrophilicity imparted by the hydroxyl and carboxylic acid groups makes this compound a promising candidate for the development of biomaterials. Copolymers containing this monomer could be used to create hydrogels with tunable properties for applications in drug delivery, tissue engineering, and soft robotics. The ability to control the cross-linking density and the hydrophilic/hydrophobic balance by copolymerization with other monomers would be a key area of investigation.

Specialty Polymers with Tailored Properties: The combination of a reactive double bond and a hydroxyl group in a single monomer allows for the creation of a wide range of specialty polymers through copolymerization. kowachemical.comarkema.comgantrade.comumass.edu By carefully selecting comonomers, it is possible to tailor the properties of the resulting polymers for specific applications, such as rheology modifiers, dispersants, and materials for advanced lithography. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 2-(hydroxymethyl)prop-2-enoic acid, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthetic Pathways : Derivatives of prop-2-enoic acid (e.g., acrylate esters) are often synthesized via esterification or copolymerization. For example, (2-Hydroxy-3-prop-2-enoxypropyl) prop-2-enoate is prepared using hydroxyl-acrylate functional group coupling under controlled conditions .
  • Optimization : Key parameters include temperature (typically 60–100°C for esterification), solvent selection (polar aprotic solvents like DMF), and catalysts (e.g., p-toluenesulfonic acid). Reaction progress should be monitored via TLC or HPLC .
  • Critical Note : Impurity profiles (e.g., unreacted monomers) must be characterized using reference standards like those in pharmaceutical analysis (e.g., 2-(4-ethylphenyl)propanoic acid) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : Assign peaks for hydroxyl (δ 1.5–2.5 ppm) and acrylate (δ 5.5–6.5 ppm) groups. Compare with spectral libraries for related compounds (e.g., 2-(4-ethylphenyl)propanoic acid) .
    • IR : Confirm functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹, C=O at 1700–1750 cm⁻¹) .
  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) and reference standards (e.g., impurities listed in pharmaceutical guidelines) .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved for this compound derivatives?

Methodological Answer:

  • Software Tools : Use SHELXL for small-molecule refinement and ORTEP-3 for graphical representation of thermal ellipsoids. SHELXL is robust for high-resolution data but requires careful handling of twinning and disorder .
  • Data Validation : Cross-check hydrogen bonding patterns with graph set analysis (e.g., Etter’s formalism for intermolecular interactions) to resolve ambiguities in bond lengths/angles .
  • Example : For acrylate polymers, validate unit cell parameters against simulated XRD patterns derived from molecular modeling .

Q. What are the hydrogen bonding patterns in this compound, and how do they influence crystal packing?

Methodological Answer:

  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions). For hydroxyl-acrylate systems, intramolecular O-H···O bonds dominate, while intermolecular bonds stabilize layered structures .
  • Functional Group Impact : The hydroxymethyl group enhances hydrogen bond donor capacity, leading to denser packing compared to non-hydroxylated analogs. Compare with structurally similar compounds (e.g., 4-hydroxycinnamic acid) .
  • Experimental Validation : Use temperature-dependent XRD to study phase transitions linked to hydrogen bond dynamics .

Q. How should researchers address discrepancies in toxicity data for this compound?

Methodological Answer:

  • Risk Assessment : Prioritize data from peer-reviewed studies over incomplete SDS entries (e.g., skin irritation and carcinogenicity data gaps in commercial reports) .
  • In Vitro Testing : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity. For example, related propionic acid derivatives show low acute toxicity but require evaluation of chronic exposure effects .
  • Safety Protocols : Follow NIOSH guidelines for PPE (nitrile gloves, Tyvek® suits) and engineering controls (local exhaust ventilation) to minimize dermal/airborne exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.